5-(trifluoromethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(trifluoromethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its trifluoromethyl group, which imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(trifluoromethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
5-(trifluoromethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular bromine for bromination, hydrogen gas for reduction, and various oxidizing agents for oxidation. The conditions often involve specific temperatures, pressures, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination can yield brominated derivatives, while oxidation can produce oxygenated compounds.
Scientific Research Applications
5-(trifluoromethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(trifluoromethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1,6,8-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene
- 8-thia-9-azatricyclo[7.2.1.0,2,7]dodeca-2(7),3,5-triene-8,8-dioxide
- ethyl 1-hydroxy-3,5-dimethyl-9-(trifluoromethyl)-8-oxa-10-thia-6-azatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene-11-carboxylate
Uniqueness
5-(trifluoromethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene is unique due to its trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring high stability and specific reactivity profiles.
Properties
CAS No. |
1897877-53-0 |
---|---|
Molecular Formula |
C10H10F3N3 |
Molecular Weight |
229.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.